7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one
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Overview
Description
7-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones, which are derivatives of benzopyran. This compound is characterized by a hydroxy group at the 7th position and a 4-methylphenyl group at the 2nd position of the chromen-4-one structure. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Knoevenagel Condensation: : One common method to synthesize 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one involves the Knoevenagel condensation reaction. This reaction typically uses 7-hydroxy-4H-chromen-4-one and 4-methylbenzaldehyde as starting materials. The reaction is catalyzed by a base such as piperidine or pyridine in a solvent like ethanol or methanol. The mixture is refluxed for several hours to yield the desired product.
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Pechmann Condensation: : Another method involves the Pechmann condensation, where phenol derivatives react with β-ketoesters in the presence of acid catalysts like sulfuric acid or aluminum chloride. This method can be adapted to introduce the 4-methylphenyl group at the appropriate position.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the above synthetic routes. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group at the 7th position can undergo oxidation to form a ketone or quinone derivative. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : The carbonyl group in the chromone structure can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: : The aromatic ring can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: HNO₃/H₂SO₄ for nitration.
Major Products
Oxidation: 7-oxo-2-(4-methylphenyl)-4H-chromen-4-one.
Reduction: 7-hydroxy-2-(4-methylphenyl)-4H-chroman-4-one.
Substitution: 7-hydroxy-2-(4-methylphenyl)-5-nitro-4H-chromen-4-one.
Scientific Research Applications
Chemistry
In chemistry, 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is used as a building block for synthesizing more complex molecules. Its chromone structure is a versatile scaffold for creating derivatives with potential biological activities.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It can act as a free radical scavenger, protecting cells from oxidative stress.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-cancer agent, particularly in inhibiting the proliferation of certain cancer cell lines.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, fragrances, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one involves its interaction with various molecular targets. It can inhibit enzymes involved in oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it may interact with DNA and proteins, leading to modulation of gene expression and protein function.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4H-chromen-4-one: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially altering its biological activity.
7-Hydroxy-2-phenyl-4H-chromen-4-one: Similar structure but without the methyl group on the phenyl ring, which can affect its interaction with biological targets.
7-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: The methoxy group can influence the compound’s solubility and reactivity compared to the methyl group.
Uniqueness
7-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is unique due to the presence of both the hydroxy group and the 4-methylphenyl group, which confer specific chemical and biological properties. These functional groups can enhance its ability to interact with biological targets and improve its solubility in organic solvents.
Properties
CAS No. |
78298-69-8 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.3 |
Purity |
95 |
Origin of Product |
United States |
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